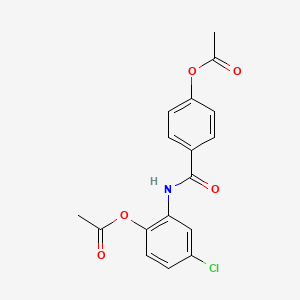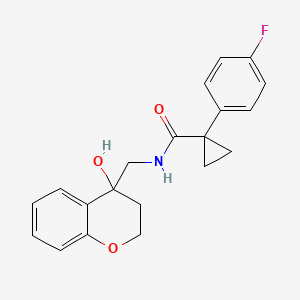
1-(4-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide, also known as FCC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. FCC is a cyclopropane carboxamide derivative that is structurally similar to other compounds with known biological activity. In
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide is not fully understood. However, it is believed that the compound exerts its biological effects by modulating the activity of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of several enzymes involved in inflammation and cancer progression. The compound has also been shown to modulate the activity of various signaling pathways, including the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes involved in inflammation and cancer progression. This compound has also been shown to modulate the activity of various signaling pathways, including the NF-κB pathway. The compound has been shown to reduce inflammation in animal models and inhibit the growth of cancer cells. This compound has also demonstrated antiviral activity against several viruses.
Advantages and Limitations for Lab Experiments
1-(4-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide has several advantages for lab experiments. The compound is stable and can be easily synthesized in high purity and high-quality product suitable for scientific research. This compound has demonstrated potential therapeutic applications for various diseases, including cancer, viral infections, and inflammatory disorders. However, there are also limitations to using this compound in lab experiments. The compound is relatively new, and its mechanism of action is not fully understood. Further research is needed to fully understand the biological effects of this compound.
Future Directions
There are several future directions for research on 1-(4-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide. One direction is to further investigate the mechanism of action of the compound. Understanding the biological effects of this compound will provide insights into its potential therapeutic applications. Another direction is to test the compound in clinical trials to determine its safety and efficacy in humans. This compound has demonstrated potential therapeutic applications for various diseases, and clinical trials will provide valuable information on its potential as a therapeutic agent. Additionally, further research is needed to optimize the synthesis method of this compound to yield high purity and high-quality product suitable for scientific research.
Synthesis Methods
1-(4-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide can be synthesized using a multistep process that involves the reaction of 4-fluorobenzaldehyde with 4-hydroxychroman-4-ylmethylamine to form an intermediate product. This intermediate product is then reacted with cyclopropanecarboxylic acid to form this compound. The synthesis method of this compound has been optimized to yield high purity and high-quality product suitable for scientific research.
Scientific Research Applications
1-(4-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been tested in vitro and in vivo, and the results suggest that this compound has potential therapeutic applications. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. The compound has also been tested against viral infections and has demonstrated antiviral activity against several viruses. This compound has the potential to be used as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory disorders.
properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3/c21-15-7-5-14(6-8-15)19(9-10-19)18(23)22-13-20(24)11-12-25-17-4-2-1-3-16(17)20/h1-8,24H,9-13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMKJGNDHOJVGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3(CCOC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

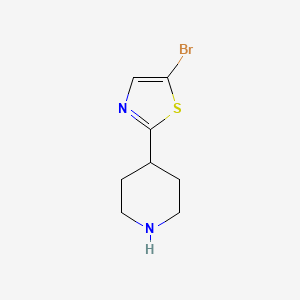
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2952536.png)
![7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2952537.png)
![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-hydroxycyclobutyl)methyl]but-2-enamide](/img/structure/B2952538.png)
![N-1,3-benzodioxol-5-yl-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetamide](/img/structure/B2952539.png)
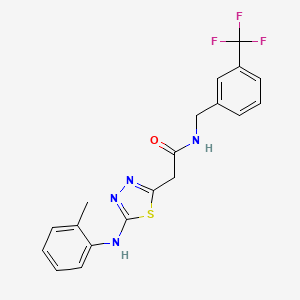
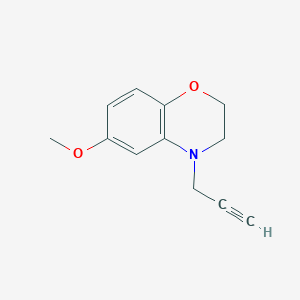

![1,5-dimethyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2952548.png)
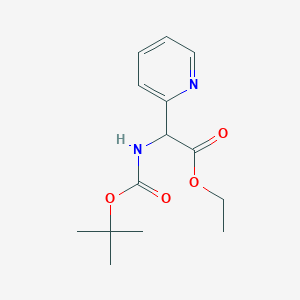

![[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2952554.png)

